D-A H-PHOSPHONATE)
Description
Contextualization of H-Phosphonate Chemistry in Organophosphorus Research
Organophosphorus chemistry is a wide and well-established field, with compounds playing crucial roles in various biological processes and serving as key components in pharmaceuticals, pesticides, and ligands mdpi.comnih.gov. H-phosphonates, specifically mono- and diesters of phosphonic acid, hold a unique place due to their distinctive reactivity profile, which bridges the characteristics of P(III) phosphites and P(V) phosphates mdpi.com. This duality arises from their ability to exist in tautomeric forms.
Fundamental Principles of H-Phosphonate Reactivity and Equilibrium
A defining characteristic of H-phosphonates is the existence of a prototropic tautomeric equilibrium between a tetracoordinated pentavalent P-oxide form (the H-phosphonate form, >P(O)H) and a trivalent P-hydroxy form (the phosphite (B83602) form, -P-OH). nih.govmdpi.com Although both tautomers contain a phosphorus atom in the +3 oxidation state, they exhibit fundamentally different chemical reactivity. psu.edu
The equilibrium typically favors the more stable tetracoordinated H-phosphonate form in solution. nih.govmdpi.com This form, lacking a lone electron pair on the phosphorus center, is less susceptible to electrophiles and more resistant to spontaneous oxidation compared to trivalent phosphorus(III) derivatives. psu.edu The phosphorus atom in the tetracoordinated form acts as a hard, electrophilic center, readily reacting with hard nucleophiles. psu.edu The formation of the phosphoryl group (P=O) is often a driving force for reactions involving this tautomer. psu.edu
Conversely, the trivalent phosphite tautomer, possessing a lone electron pair on the phosphorus atom, reacts readily with various electrophiles, exhibiting enhanced nucleophilicity. mdpi.comrsc.org The position of this tautomeric equilibrium is influenced by factors such as substituents on the phosphorus atom and the surrounding media. nih.govmdpi.com Electron-donating substituents tend to shift the equilibrium towards the pentavalent form, while electron-withdrawing groups can increase the stability of the trivalent form. nih.govmdpi.com
The tautomerism of H-phosphonates can be represented as follows:
| Tautomer | Phosphorus Coordination | Oxidation State | Key Feature | Reactivity Towards |
| H-Phosphonate (P-oxide) | Tetracoordinated (λ⁵, σ⁴) | +3 | P=O bond, P-H bond | Electrophiles |
| Phosphite (P-hydroxy) | Trivalent (λ³, σ³) | +3 | Lone pair on P | Nucleophiles |
Note: λ refers to valency, and σ refers to the coordination number of the phosphorus atom. psu.edu
The interconversion between these tautomers and the effect of the surrounding media are key to understanding the behavior of H-phosphonates in organic reactions. nih.govmdpi.com
Significance of Chirality in Phosphorus Chemistry and D-A Derivatives
Chirality plays a significant role in phosphorus chemistry, particularly in the synthesis of biologically active phosphorus compounds. When oxygen atoms in a phosphate (B84403) group are replaced by other heteroatoms, the phosphorus center can become chiral. diva-portal.org Often, only one of the resulting P-diastereomers exhibits the desired biological properties. diva-portal.org
H-phosphonate derivatives, especially those with different alkoxy groups attached to the phosphorus atom, are valuable intermediates for the preparation of P-chiral organophosphorus compounds. mdpi.com The configurational stability of the phosphorus center in tetracoordinated phosphorus(III) derivatives, such as dinucleoside H-phosphonates, at room temperature is an important feature. psu.edu Their conversion to trivalent species and vice versa is also relevant to stereochemical outcomes. psu.edu
The development of asymmetric methods for the preparation of α-substituted phosphonates, which often involves the creation of a chiral center adjacent to the phosphorus, is an area of significant interest. chim.it Chirality in the product can be controlled through the use of chiral substrates or chiral catalysts. chim.it Examples include the use of enantiomerically pure H-phosphonates derived from chiral auxiliaries, such as TADDOL, in asymmetric hydrophosphonylation reactions. chim.itrsc.org These approaches allow for the diastereoselective synthesis of compounds like α-hydroxy- and α-aminomethylphosphonates. chim.itrsc.org The concept of "D-A derivatives" within this context likely refers to chiral H-phosphonates where stereocontrol is achieved through the influence of donor-acceptor interactions or by incorporating chiral donor/acceptor moieties within the molecule or as catalysts/reagents.
Evolution and Impact of H-Phosphonate Methodologies in Bioorganic Chemistry
H-phosphonate chemistry has had a considerable impact on bioorganic chemistry, particularly in the synthesis of modified nucleic acids and their analogs. This is due to the pivotal role of phosphorus-containing compounds in living organisms as carriers of genetic information and in various signaling and energy transfer processes. psu.edu
Historical Development of H-Phosphonate Applications
H-phosphonates were first utilized in nucleotide chemistry by Sir Alexander Todd. nih.gov Early work demonstrated that activation of H-phosphonate monoesters could lead to the formation of activated mixed anhydrides, which were key intermediates in the synthesis of phosphodiester linkages. nih.gov
Over time, the H-phosphonate methodology emerged as a viable alternative to other established approaches, such as the phosphite and phosphotriester methods, for preparing biologically important phosphate esters and their analogs. researchgate.net The growing interest in H-phosphonate chemistry is attributed to its combination of synthetic advantages, including the stability and ease of handling of starting materials, experimental simplicity, high efficiency in forming P-O bonds, and versatility in preparing various phosphate analogs from common intermediates. researchgate.net The favorable tautomeric equilibrium, largely shifted towards the H-phosphonate form, allows for synthesis without the need for phosphate protecting groups in many cases. researchgate.net
Advantages in Complex Molecular Architecture Elaboration
H-phosphonate chemistry offers unique advantages in the elaboration of complex molecular architectures, particularly in the synthesis of oligonucleotides and their modified counterparts. One key advantage is the possibility of using the same starting material to produce various phosphorus(V) derivatives by changing oxidation conditions, which can be difficult to achieve with other synthetic methods. psu.edudiva-portal.org
H-phosphonate monoester synthons are generally more stable and easier to handle than the building blocks used in other methods, such as the phosphoramidite (B1245037) method. diva-portal.orgdiva-portal.org The H-phosphonate method allows for the oxidation of internucleotidic linkages at the end of the synthetic cycle, after the oligomer chain has been assembled. diva-portal.org This is particularly advantageous when preparing acid-sensitive analogs. nih.gov
Furthermore, the ability to trap the phosphite triester tautomer allows for reactions with electrophiles, enabling the synthesis of a variety of phosphorus analogs. nih.gov H-phosphonate chemistry has proven efficient in the preparation of P-chiral phosphorus compounds, including nucleoside phosphorothioates, phosphoroselenoates, and phosphoramidates. psu.edu The oxidation of P-chiral H-phosphonate derivatives can be stereospecific, allowing for the preparation of stereodefined bioorganic phosphate analogs from the same precursor. psu.edu
The method has been successfully applied to the synthesis of various nucleotide analogs with modified internucleotide linkages, including non-ionic C-phosphonate linkages and phosphorothioate (B77711) bonds, which are isoelectronic with natural phosphates and can enhance the in vivo half-life of oligonucleotides by increasing resistance to nucleases. diva-portal.orgdiva-portal.org The development of efficient protocols for phosphonylation of nucleosides under mild conditions has provided access to compounds that are otherwise challenging to obtain. frontiersin.org
H-phosphonates serve as important building blocks in various organophosphorus transformations beyond oligonucleotide synthesis, including the Kabachnik–Fields and aza-Pudovik reactions for α-aminophosphonates, Pudovik reactions for α-hydroxyphosphonates, the Hirao reaction, and phospha-Michael additions. mdpi.com
| Advantage in Complex Synthesis | Description |
| Versatility through Oxidation | Production of various P(V) derivatives from a single H-phosphonate precursor. psu.edudiva-portal.org |
| Stability and Handling | H-phosphonate synthons are generally more stable and easier to handle. diva-portal.orgdiva-portal.org |
| Post-Synthetic Oxidation | Oxidation of linkages can be performed after oligomer assembly. diva-portal.org |
| Access to Phosphorus Analogs | Trapping of the phosphite tautomer allows reaction with electrophiles. nih.gov |
| Stereospecific Transformations | Oxidation of P-chiral H-phosphonates can be stereospecific. psu.edu |
| Synthesis of Modified Linkages | Enables the creation of various internucleotide bond types. diva-portal.orgdiva-portal.org |
| Mild Phosphonylation Conditions | Allows access to challenging compounds. frontiersin.org |
| Broad Applicability in Organophosphorus Rxns | Useful in reactions like Kabachnik–Fields, Pudovik, and Michael additions. mdpi.com |
Properties
CAS No. |
104684-74-4 |
|---|---|
Molecular Formula |
C13H17N3O6S |
Origin of Product |
United States |
Synthetic Methodologies for D a H Phosphonates
General Strategies for H-Phosphonate Monoester and Diester Formation
The formation of H-phosphonate monoesters and diesters typically involves the reaction of a phosphorus source with an alcohol or amine. The choice of method depends on the desired product (mono- or diester), the nature of the alcohol or amine, and considerations such as yield, purity, and environmental impact.
Direct Phosphonylation Techniques
Direct phosphonylation involves the formation of a P-O or P-N bond by reacting a phosphorus compound directly with a nucleophile, such as an alcohol or amine. This approach often utilizes activated forms of phosphonic acid or related phosphorus(III) reagents.
Utilization of Activated Phosphonic Acid Derivatives
Activated phosphonic acid derivatives are frequently employed to enhance the reactivity of the phosphorus center towards nucleophiles. For instance, phosphorus trichloride (B1173362) (PCl₃) or reagents derived from it are common starting materials nih.govgoogle.com. Reaction of PCl₃ with alcohols, followed by hydrolysis, can lead to H-phosphonate mono- or diesters. Another activated derivative is salicylchlorophosphite, which acts as a monofunctional phosphonylating agent and can be used in nearly stoichiometric amounts for reactions with nucleosides, typically yielding phosphite (B83602) intermediates that are subsequently hydrolyzed to H-phosphonate monoesters umich.edu.
The phosphonylation of nucleoside analogs into their respective H-phosphonates is a key step in the synthesis of certain antiviral and anticancer pronucleotides. Successful realization of this strategy relies on efficient synthetic access to the appropriate nucleoside H-phosphonates frontiersin.org.
Reactant Control for Selective Phosphonylation
Controlling the stoichiometry and reaction conditions is crucial for achieving selectivity in direct phosphonylation, particularly in forming either mono- or diesters. For example, the reaction of phosphorus trichloride with alcohols can be controlled to favor the formation of either product by adjusting the molar ratios of the reactants and the reaction conditions organic-chemistry.org. The use of specific bases and additives can also influence the selectivity by controlling the reactivity of the phosphorus intermediate and the nucleophile organic-chemistry.orgrsc.org.
In some cases, the nature of the nucleophile also dictates the outcome. For phenols of higher acidity, the content of tervalent phosphites can increase frontiersin.org. Sterically hindered amines, for instance, can lead to mixtures of H-phosphonate and nucleoside bis(pivaloyl)phosphite frontiersin.org.
Transesterification Approaches with Diphenyl H-Phosphonate
Transesterification of diphenyl H-phosphonate (DPHP) is a widely used and convenient method for preparing H-phosphonate monoesters, particularly nucleoside H-phosphonates umich.edufrontiersin.orgthieme-connect.comcas.czresearchgate.net. DPHP is a commercially available, inexpensive, and stable reagent umich.edufrontiersin.org. The electron-withdrawing effect of the phenyl groups in DPHP makes the phosphorus center sufficiently electrophilic to react with alcohols frontiersin.org.
The reaction typically involves treating an alcohol, such as a protected nucleoside, with DPHP in the presence of a base or under mild conditions umich.eduthieme-connect.comresearchgate.net. The phenoxy groups are displaced by the alcohol, forming a mixed alkyl phenyl H-phosphonate or a dialkyl H-phosphonate, which can then be hydrolyzed or further reacted to yield the desired H-phosphonate monoester thieme-connect.comcas.cz.
While using an excess of DPHP (typically 3 to 7 molar equivalents) is common to minimize the formation of symmetrical H-phosphonate diesters, modifications to the protocol can significantly reduce the required excess umich.edu. The method has been successfully applied to the preparation of both deoxyribo- and ribonucleoside H-phosphonates umich.edu. Transesterification of H-phosphonate diesters with amino alcohols can also afford mixed and symmetrical H-phosphonate esters researchgate.net.
An example of this approach is the synthesis of N-dimethoxytritylated aminoalkyl H-phosphonate monoesters via transesterification of diphenyl H-phosphonate with an amino alcohol, followed by hydrolysis of the resulting diester and tritylation cas.czresearchgate.net.
Novel and Green Synthetic Protocols
Recent efforts have focused on developing novel and environmentally friendly methods for synthesizing H-phosphonates, aiming to reduce the use of hazardous reagents and solvents and improve efficiency.
Catalytic P-O Bond Formation
Catalytic methods for forming the P-O bond in H-phosphonates have emerged as greener alternatives to traditional approaches that often rely on stoichiometric amounts of activating agents or halogenated phosphorus compounds nih.govgoogle.com.
One such approach involves the catalytic oxidative phosphorylation of alcohols with hypophosphorous acid (H₃PO₂) nih.govgoogle.com. This method, which can be catalyzed by transition metals like palladium or nickel, provides a chlorine-free and base-free process for preparing H-phosphonate diesters google.com. The reaction is believed to involve a transfer hydrogenation pathway and a phosphinidene (B88843) oxide intermediate nih.gov.
Metal catalysts such as NiCl₂ and Ni/SiO₂ have shown effectiveness in the synthesis of H-phosphonate monoesters from hypophosphorous acid and alcohols google.com. This catalytic approach is considered atom-economical and environmentally friendly nih.gov.
Another example of catalytic P-O bond formation in the context of organophosphorus compounds is the use of organic dyes like Rose Bengal to catalyze the cross-dehydrogenative coupling of diarylphosphine oxides with alcohols and phenols, although this specifically yields phosphinates rather than H-phosphonates organic-chemistry.org. However, it illustrates the potential of catalytic methods in forming phosphorus-oxygen bonds under mild conditions.
Furthermore, some green protocols for the synthesis of α-hydroxyphosphonates, which contain an H-phosphonate moiety, utilize catalysts such as magnesium oxide under solvent-free conditions or triethylamine (B128534) in environmentally benign solvents like polyethylene (B3416737) glycol (PEG) in water mdpi.comtandfonline.commdpi.comresearchgate.netresearchgate.net. While these methods specifically target α-hydroxyphosphonates formed via the Pudovik reaction (addition of H-phosphonates to carbonyls), they highlight the growing interest in catalytic and green approaches in phosphonate (B1237965) chemistry. The use of biomass-derived catalysts from metal-hyperaccumulating plants has also been explored for the synthesis of α-hydroxyphosphonates mdpi.com.
Table 1: Comparison of Selected H-Phosphonate Synthesis Methods
| Method | Phosphorus Source | Typical Reactant | Product Type (Mono/Diester) | Advantages | Disadvantages |
| Direct Phosphonylation (Activated Derivatives) | PCl₃, Salicylchlorophosphite | Alcohols, Nucleosides | Mono- and Diesters | Can be efficient for specific substrates | Often uses hazardous reagents, can lack selectivity, byproduct formation umich.edufrontiersin.org |
| Transesterification with Diphenyl H-Phosphonate | Diphenyl H-Phosphonate | Alcohols, Amino Alcohols | Primarily Monoesters | Inexpensive, commercially available reagent, mild conditions, high purity umich.edufrontiersin.orgthieme-connect.comcas.czresearchgate.net | May require excess reagent, potential for diester formation umich.edu |
| Catalytic Oxidative Phosphorylation (from H₃PO₂) | Hypophosphorous Acid | Alcohols | Primarily Diesters | Chlorine-free, base-free, atom-economical, environmentally friendly nih.govgoogle.com | May require specific catalysts and conditions nih.govgoogle.com |
| Green Pudovik Reaction (for α-hydroxyphosphonates) | Dialkyl Phosphites | Aldehydes/Ketones | Diesters | Environmentally benign solvents/conditions, catalytic, high yields mdpi.comtandfonline.commdpi.comresearchgate.netresearchgate.net | Limited to α-hydroxyphosphonate structure formation |
Table 2: Examples of H-Phosphonate Synthesis with Yields
| Method | Reactants | Product | Yield (%) | Reference |
| Transesterification with Diphenyl H-Phosphonate | Protected Nucleoside + Diphenyl H-Phosphonate | Nucleoside H-Phosphonate Monoester | >95 (crude) umich.edu | umich.edu |
| Transesterification with Diphenyl H-Phosphonate (Amino Alcohol) | Amino Alcohol + Diphenyl H-Phosphonate | Aminoalkyl H-Phosphonate Monoester | 70-80 | cas.cz |
| Catalytic Oxidative Phosphorylation (Ni/SiO₂) | Alcohol + H₃PO₂ | H-Phosphonate Monoester | High conversion | google.com |
| Green Pudovik Reaction (Eco-MgZnOx-P catalyst) | Benzaldehyde + Dimethyl H-Phosphonate | α-Hydroxyphosphonate | Up to 92 | mdpi.com |
| Green Pudovik Reaction (PEG-600 in water) | Aldehyde + Diphenyl H-Phosphonate + 4,4'-dioxyaniline | α-Diaminophosphonate (via Kabachnik–Fields) | 74-93 | tandfonline.com |
Ultrasound and Microwave Assisted Syntheses
Ultrasound (US) and microwave (MW) irradiation are recognized as "enabling techniques" in organic synthesis, offering advantages such as accelerated reaction rates, improved yields, and sometimes altered selectivities compared to conventional heating methods atamanchemicals.comepa.gov. These techniques have been applied to various transformations in organophosphorus chemistry, including reactions involving H-phosphonates and phosphonates.
Microwave irradiation has been utilized to enhance the rate and efficiency of reactions involving H-phosphonates. For instance, microwave-assisted esterification and transesterification of H-phosphonates have been reported atamanchemicals.comnih.gov. While specific data on ultrasound or microwave-assisted synthesis directly forming the H-phosphonate P-H bond from precursors was not extensively detailed in the search results, these techniques have shown efficacy in related phosphonate chemistry, such as microwave-assisted hydrolysis of phosphonate diesters, achieving yields between 77% and 93% epa.gov. Microwave irradiation has also been successfully applied in the synthesis of α-sulfamidophosphonates, providing excellent yields (up to 93%) within very short reaction times (2-5 minutes) guidetopharmacology.org.
Ultrasound has also been noted for its potential to improve reaction yields in organic synthesis, including organophosphorus transformations atamanchemicals.comepa.gov. The use of ultrasound in Wittig reactions and their modified versions has been studied as a greener synthetic approach atamanchemicals.com. The application of these non-conventional energy sources represents a valuable strategy for developing more efficient and environmentally friendly routes to H-phosphonates and their derivatives.
Stereoselective Synthesis of D-A H-Phosphonates
The stereoselective synthesis of organophosphorus compounds, particularly those with chiral centers at or near the phosphorus atom, is a significant area of research due to their prevalence in pharmaceuticals, agrochemicals, and asymmetric catalysis nih.govwikidata.org. H-phosphonates can serve as key intermediates in the construction of such chiral molecules. Stereoselective synthesis can be achieved through various strategies, including the use of chiral auxiliaries or chiral catalysts.
Chiral Induction via Auxiliary-Controlled Methods
Chiral auxiliaries are widely employed to induce asymmetry in chemical reactions. In the context of H-phosphonate chemistry, attaching a chiral auxiliary to the phosphorus atom or a reacting partner can control the formation of new stereogenic centers during bond-forming reactions. Upon completion of the reaction, the chiral auxiliary can often be cleaved to yield the enantiomerically enriched product.
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) are a class of C2-symmetric chiral diols that are readily synthesized from tartaric acid derivatives wikipedia.orgjkchemical.com. H-phosphonates derived from TADDOL have proven to be effective chiral reagents in asymmetric synthesis nih.govwikidata.orgjkchemical.com.
(R,R)-TADDOL derived H-phosphonate has been successfully utilized in the diastereoselective hydrophosphonylation of aldehydes and chiral aldimines, leading to α-hydroxy- and α-aminomethylphosphonates with good to excellent diastereoselectivity nih.govjkchemical.com. For example, the hydrophosphonylation of aldehydes with (R,R)-TADDOL H-phosphonate can achieve high diastereoselectivity, particularly when conducted at low temperatures (-78°C) and with careful selection of the base nih.gov. Diastereomeric ratios (dr) greater than 95:5 have been reported for the synthesis of α-aminophosphonates using this method nih.gov.
| Chiral Auxiliary | Reaction Type | Substrate Type | Stereoselectivity (dr) | Yield (%) |
| (R,R)-TADDOL | Hydrophosphonylation | Aldehydes | High | Up to 91 |
| (R,R)-TADDOL | Hydrophosphonylation | Aldimines | >95:5 | Very good |
The C2-symmetry of the TADDOL auxiliary simplifies the stereochemical outcome by avoiding the formation of a new stereogenic center at the phosphorus atom jkchemical.com. The TADDOL auxiliary can often be removed without racemization, providing access to highly enantiopure phosphonic acids nih.gov.
BINOL (1,1'-bi-2-naphthol) is another prominent axially chiral diol widely used in asymmetric catalysis and as a source of chiral auxiliaries wikidata.orgwikipedia.orgfishersci.casigmaaldrich.com. BINOL-derived H-phosphonates have also been explored for their utility in stereoselective transformations.
The preparation of BINOL H-phosphonate involves the reaction of BINOL with phosphorus trichloride followed by hydrolysis wikipedia.org. This chiral H-phosphonate has been applied in reactions with various partners, including alkenes, alkynes, imines, and carbonyl compounds, to synthesize chiral organophosphorus compounds wikidata.orgwikipedia.org. While specific detailed data on the stereoselectivity achieved with BINOL H-phosphonate in reactions like hydrophosphonylation in the provided snippets was less extensive compared to TADDOL, BINOL is recognized for its rigid structure and C2 symmetry, which are beneficial for chiral induction wikipedia.org. Diastereoselective formation of BINOL-hydrogen phosphonate dimers controlled by molecular geometry has also been observed wikipedia.org.
Menthyl derivatives, particularly those derived from (-)-menthol, are relatively inexpensive and readily available chiral auxiliaries wikipedia.orguni.luwikipedia.org. Menthyl-derived H-phosphonates and phosphinates have been investigated for their role in the stereoselective synthesis of P-stereogenic compounds.
Menthyl H-phosphinates, easily obtained from (-)-menthol, can serve as precursors for P-stereogenic phosphines and phosphine (B1218219) oxides wikipedia.orguni.luwikipedia.orgfishersci.se. Stereospecific nucleophilic substitution reactions of optically pure menthyl H-phosphinates have been developed, allowing the preparation of chiral P-stereogenic phosphine oxides with retention of configuration at phosphorus fishersci.se. Diastereomerically pure menthyl phosphinates (dr >99:1) have been prepared and used in these transformations fishersci.se. While some studies using menthyl-derived H-phosphonates in reactions like the phospha-Brook rearrangement showed lower stereoinduction at the carbon center compared to other auxiliaries metabolomicsworkbench.org, menthyl derivatives remain valuable for introducing chirality, particularly for creating P-stereogenic centers.
Diastereoselective Formation of H-Phosphonate Linkages
The diastereoselective formation of H-phosphonate linkages is particularly relevant in the synthesis of complex molecules such as modified oligonucleotides and other phosphorus-containing biomolecules. The H-phosphonate method is an alternative strategy for oligonucleotide synthesis, where internucleoside H-phosphonate linkages are formed and subsequently oxidized to the desired phosphodiester or modified linkages nih.gov.
In oligonucleotide synthesis, the coupling of a nucleoside H-phosphonate monoester with a hydroxyl group in the presence of a coupling agent forms a dinucleoside H-phosphonate diester. While the H-phosphonate linkage itself is prochiral at phosphorus, the subsequent oxidation or sulfurization step can lead to the formation of a stereogenic phosphorus center (e.g., in phosphorothioates). Controlling the stereochemical outcome at phosphorus during these conversions is crucial for synthesizing stereodefined oligonucleotide analogs.
Studies on the stereochemical course of reactions involving H-phosphonate linkages, such as sulfurization, have been conducted. The diastereoselective formation of H-phosphonate linkages can also be influenced by the presence of chiral elements within the molecules being coupled, as seen in the diastereoselective formation of BINOL-hydrogen phosphonate dimers wikipedia.org. The development of stereoselective methods for forming and transforming H-phosphonate linkages is essential for accessing a wide range of phosphorus-containing molecules with defined stereochemistry.
Control of Anomeric Stereochemistry in Glycosyl H-Phosphonates
The synthesis of glycosyl phosphates and phosphosaccharides often involves the formation of anomeric phosphorus linkages, and controlling the stereochemistry at the anomeric center is a significant challenge. The H-phosphonate method has found extensive application in the synthesis of α-glycosyl phosphosaccharides (α-GPSs), which often assume a 1,2-cis configuration. nih.gov Achieving stereocontrol in the formation of these linkages is regarded as a challenging task. nih.gov
In the synthesis of glycosyl phosphates using phosphonic acid derivatives, a glycosyl H-phosphonate monoester is typically condensed with a hydroxyl group in the presence of a condensing reagent to form an H-phosphonate diester linkage. glycoforum.gr.jp For glycosyl boranophosphates, which are related phosphorus-modified sugars, the reaction of a glycosyl iodide and boranophosphodiester has been shown to proceed in a 1,2-trans selective manner when an acyl-type hydroxyl protecting group is used. glycoforum.gr.jp This selectivity is attributed to the participation of the neighboring protecting group. glycoforum.gr.jp
The oxazaphospholidine method, which utilizes cyclic phosphoramidite (B1245037) derivatives bearing a chiral auxiliary, has been applied to carbohydrate chemistry for the stereocontrolled synthesis of P-modified glycosyl phosphate (B84403) derivatives. acs.org This approach has demonstrated the ability to achieve high anomeric and phosphorus stereopurity in the resulting monomers. acs.org For instance, specific oxazaphospholidine derivatives have yielded monomers with excellent anomeric and phosphorus stereopurity, as indicated by NMR data. acs.org
Solid-Phase Synthesis of H-Phosphonate Intermediates
Solid-phase synthesis is a widely used technique for the preparation of oligonucleotides and other polymeric structures, and the H-phosphonate method is a valid option for this purpose. rsc.org In the standard solid-phase H-phosphonate procedure, the synthesis of oligodeoxyribonucleotides (ODNs) involves the repeated condensation of a 3′-H-phosphonate monoester group of monomers with the 5′-hydroxyl group of the growing oligomer chain, followed by deprotection of the 5′-end. rsc.org After the desired chain length is assembled, a single oxidation step is performed to convert the internucleoside H-phosphonate functions to phosphodiesters or other analogs like phosphorothioates. umich.edu
The H-phosphonate approach is considered simpler than phosphotriester or phosphoramidite procedures in terms of the elongation cycle, which typically includes only two chemical steps: deprotection of the terminal 5'-OH and coupling with a nucleoside 3'-H-phosphonate in the presence of a condensing agent. umich.edu This method has been successfully applied to the solid-phase synthesis of various modified oligonucleotides, including those containing boranophosphate, phosphorothioate (B77711), and phosphate linkages. acs.orgresearchgate.netcalstate.edu
Adaptations for Automated Synthesis Platforms
The solid-phase H-phosphonate method is amenable to automated synthesis platforms, commonly referred to as DNA synthesizers. santiago-lab.com Early work demonstrated the automated solid-phase synthesis of oligoribonucleotides and oligodeoxyribonucleotides using the hydrogenphosphonate approach on modified gene assemblers. umich.eduspringernature.com Automated synthesis involves the programmed delivery of reagents and reactants to a column containing the solid support with the immobilized growing chain. santiago-lab.com The efficiency of each elongation step in automated solid-phase oligonucleotide synthesis is generally high, although technical aspects may require adjustment depending on the specific machine. umich.edu Automated solid-phase approaches combining the H-phosphonate synthetic cycle with other methods, such as the phosphoramidite approach, have been developed for the synthesis of chimeric oligonucleotides with modified internucleotide linkages. nih.gov
Compatibility with Orthogonal Protecting Group Strategies
Orthogonal protecting group strategies are crucial in the synthesis of complex molecules, allowing for the selective deprotection of specific functional groups without affecting others. In the context of solid-phase synthesis, particularly for base-sensitive oligonucleotides or RNA, orthogonal protection schemes are employed. arkat-usa.orgumich.edu While standard automated oligonucleotide synthesis often uses base-labile protecting groups for nucleobases and acid-labile groups for the 5'-OH, which may not be compatible with certain modifications or sensitive structures, the H-phosphonate method can be carried out with or without nucleobase protection depending on the strategy. rsc.orgarkat-usa.orgumich.edu
For oligoribonucleotide synthesis using the H-phosphonate approach, the presence of a protecting group at the 2'-OH position is necessary. beilstein-journals.org These 2'-O-protecting groups should preferably be removable under orthogonal conditions to the base-labile phosphate protecting groups and acid-labile 5'-O-protecting groups. beilstein-journals.org Widely used orthogonal protecting groups in this context include the fluoride (B91410) ion labile tert-butyldimethylsilyl (TBDMS) group. beilstein-journals.org
Monomer Design and Reagent Optimization
The success of solid-phase H-phosphonate synthesis relies heavily on the design of appropriate monomers and the optimization of coupling reagents and reaction conditions. Nucleoside 3'-H-phosphonate monoesters are commonly used as monomers. umich.edu The preparation of these monomers can be achieved through various methods using different phosphonylating agents. bibliotekanauki.pl
Condensing agents play a critical role in the formation of the internucleoside H-phosphonate linkage. Pivaloyl chloride (Pv-Cl) has been widely used and remains one of the most frequently employed reagents in automated solid-phase synthesis of oligonucleotides via the H-phosphonate approach. umich.edu Other condensing agents, such as adamantane (B196018) carbonyl chloride, bis(pentafluorophenyl) carbonate, and carbonium- and phosphonium-based reagents, have also been evaluated. umich.edu The choice of solvent mixture, typically pyridine-acetonitrile, and the concentration of the condensing agent are important factors influencing the coupling efficiency. umich.edu
Reactivity and Mechanistic Investigations of D a H Phosphonates
Prototropic Tautomerism and its Influence on Reactivity
H-phosphonates exhibit prototropic tautomerism, existing as an equilibrium mixture of a tetracoordinated phosphonate (B1237965) form (>P(O)H) and a tricoordinated phosphite (B83602) form (>P-OH) in solution mdpi.compsu.edumdpi.com. This dynamic equilibrium is central to their diverse reactivity.
Equilibrium Between P(V) and P(III) Forms
The tautomeric equilibrium involves the migration of a proton between the phosphorus atom and an oxygen atom mdpi.com. The tetracoordinated P(V) phosphonate form is generally the more stable tautomer and dominates the equilibrium mixture researchgate.netmdpi.com. However, the presence of the less stable, but often more reactive, tricoordinated P(III) phosphite form is crucial for reactions involving attack by electrophiles, as the P(III) form possesses a lone pair on the phosphorus atom psu.edu. The interconversion between these forms is a critical step in the reactions of >P(O)H derivatives researchgate.net.
Substituent and Solvent Effects on Tautomeric Preferences
The position of the tautomeric equilibrium is significantly influenced by the nature of substituents attached to the phosphorus atom and the solvent medium researchgate.netmdpi.comresearchgate.net. Electron-donating substituents tend to stabilize the P(V) phosphonate form. Conversely, electron-withdrawing substituents can increase the stability of the tricoordinated P(III) form, shifting the equilibrium towards this tautomer mdpi.comresearchgate.net. For example, compounds with strong electron-withdrawing groups like trifluoromethyl or pentafluorophenyl have shown a preference for the phosphinous acid (P(III)) forms mdpi.com.
Solvent effects also play a role in the tautomeric balance. Studies have shown that the stability of the P(V) form can be solvent-dependent researchgate.netmdpi.com. The effect of implicit solvents on the tautomerism of H-phosphonates and related compounds has been investigated computationally researchgate.netmdpi.comresearchgate.net. While some compounds show a clear solvent dependency, others with specific electron-withdrawing substituents might exhibit solvent-independent equilibrium mdpi.com. The hydrogen-bond acceptor properties of solvents have been addressed as a factor influencing the interconversion researchgate.net.
Computational studies using Density Functional Theory (DFT) have been employed to investigate the tautomerism and the influence of substituents and solvents researchgate.netmdpi.comnih.govresearchgate.net. These studies have explored various possible reaction pathways for proton transfer, including those involving solvent molecules researchgate.netmdpi.com.
Oxidative Coupling Reactions for Phosphodiester Formation
Oxidative coupling of H-phosphonates is a key method for forming phosphodiester linkages, particularly important in the synthesis of oligonucleotides and their analogs diva-portal.orgumich.eduglycoforum.gr.jp. This process typically involves the oxidation of the P-H bond and subsequent reaction with a nucleophile, such as an alcohol or amine. diva-portal.org
Mechanistic Pathways of P-H Bond Oxidation
The oxidative coupling of H-phosphonates involves the oxidation of the P-H bond, often facilitated by various oxidizing agents. One common mechanism involves the formation of a halophosphate intermediate. For instance, oxidation with iodine is proposed to proceed via the minor three-coordinate hydroxyphosphite tautomer, leading to an iodophosphate intermediate rsc.org. This intermediate can then undergo nucleophilic displacement. diva-portal.orgrsc.org
While the iodine-water oxidation of phosphite triesters proceeds with retention of configuration, the oxidation of H-phosphonates with iodine-water has been reported to be non-stereospecific rsc.org. A proposed mechanism suggests that the intermediate phosphonium (B103445) salt can lose a proton to yield an iodophosphate intermediate which can epimerize at phosphorus under the reaction conditions rsc.org.
Oxidation-reduction condensation reactions using systems like triphenylphosphine (B44618) and 2,2′-dipyridyl disulfide have also been employed, proceeding with simultaneous coupling and oxidation semanticscholar.orgumich.edu. Detailed mechanistic studies using 31P NMR spectroscopy have revealed the formation of intermediates, such as S-(2-pyridyl) phosphorothioate (B77711) diester derivatives, in these reactions semanticscholar.orgumich.edu.
Role of Condensing Agents and Catalysts
Condensing agents and catalysts play a crucial role in facilitating the oxidative coupling of H-phosphonates. These reagents help to activate the H-phosphonate or promote the coupling with the nucleophile.
In oligonucleotide synthesis using the H-phosphonate method, condensing agents are used for the dehydration between the H-phosphonate and the alcoholic components umich.eduumich.edu. Popular condensing agents include pivaloyl chloride (Pv-Cl), 1-adamantanecarbonyl chloride, and diphenyl phosphorochloridate umich.eduumich.edu. These agents can lead to the formation of activated intermediates, such as H-phosphono-acyl mixed anhydrides researchgate.net.
Other condensing agents, such as phosphonium-type reagents like BOMP (2-(benzotriazol-1-yloxy)-1,1-dimethyl-2-pyrrolidin-1-yl-1,3,2-diazaphospholidinium hexafluorophosphate), have been found to be effective for internucleotidic bond formation acs.org. The choice of condensing agent can influence the reactivity and the formation of side products in subsequent oxidative coupling reactions tandfonline.com.
Catalysts are also employed in oxidative coupling reactions. For example, copper-catalyzed oxidative dehydrogenative coupling of carboxylic acids with H-phosphonates has been developed for the synthesis of acyl phosphate (B84403) esters rsc.org. Transition metal catalysts, particularly palladium complexes, are widely used in coupling reactions involving H-phosphonates for the formation of P-C bonds (see section 3.3), which can be considered a type of modified linkage formation organic-chemistry.orgresearchgate.netsci-hub.se.
Transformations to Modified Phosphorus Linkages
H-phosphonates serve as valuable precursors for the synthesis of compounds containing modified phosphorus linkages, such as P-C and P-N bonds, which are not readily accessible through other methods psu.edudiva-portal.org.
The formation of P-C bonds from H-phosphonates can be achieved through various coupling reactions. The Hirao reaction is a well-known palladium-catalyzed cross-coupling of H-phosphonates with aryl or vinyl halides, leading to the formation of aryl or vinyl phosphonates organic-chemistry.orgresearchgate.net. Different palladium sources and ligands have been investigated for this reaction organic-chemistry.orgresearchgate.netsci-hub.se. Copper-catalyzed reactions have also been developed for P-C bond formation, including the coupling of phosphorus nucleophiles with diaryliodonium salts and the oxidative coupling of terminal alkynes with H-phosphonates to produce alkynylphosphonates organic-chemistry.orgorganic-chemistry.org.
H-phosphonates can also be transformed into phosphoramidates, which contain a P-N bond diva-portal.orgresearchgate.net. Oxidative coupling of H-phosphonates with amines in the presence of oxidizing agents like carbon tetrachloride or iodine can yield phosphoroamidates diva-portal.org. Protocols for the stereospecific oxidative coupling of amines with H-phosphonate diesters have been designed diva-portal.org. The reaction of nucleoside H-phosphonates with amino alcohols in the presence of condensing agents can lead to different products, including those with P-N linkages, depending on the conditions researchgate.net.
Other modified linkages, such as phosphorothioates (P-S bonds), can also be accessed from H-phosphonates, often through a sulfurization step after the formation of the H-phosphonate diester linkage diva-portal.orgdiva-portal.orgbiosearchtech.com.
These transformations highlight the versatility of H-phosphonates as synthetic precursors for a wide range of organophosphorus compounds with diverse applications.
Formation of Phosphoramidate (B1195095) Linkages
H-phosphonates can be readily converted into phosphoramidates fishersci.atfishersci.ptereztech.com. A common strategy for the formation of phosphoramidate diesters involves the oxidative coupling of H-phosphonate monoesters or diesters with appropriate amines fishersci.pt. This oxidative coupling typically involves the oxidation of the P-H bond to a halophosphate intermediate, followed by a nucleophilic displacement of the halide by an amine.
Oxidation of H-phosphonate diesters in the presence of amines can lead to the corresponding phosphoramidates in high yields. For instance, using carbon tetrachloride as an oxidizing agent in the presence of a primary or secondary amine is an effective method for synthesizing phosphoramidate diesters. Copper-catalyzed aerobic oxidative coupling of amines and H-phosphonates using CuI and atmospheric oxygen has also been reported for phosphoramidate synthesis.
Derivatization to Boranophosphate Structures
H-phosphonates are valuable intermediates in the synthesis of boranophosphate analogs, which are isoelectronic and isosteric with phosphorothioates. A method for synthesizing oligodeoxynucleoside boranophosphates involves an H-phosphonate chain elongation approach followed by boronation.
The boronation procedure typically requires the intermediate conversion of the H-phosphonate diester group to a phosphite triester, as the phosphorus atom in the H-phosphonate form lacks a free electron pair necessary for direct reaction with borane. This conversion can be achieved through silylation of the H-phosphonate, generating a phosphite triester species which can then be oxidized by a borane-amine complex. This method has been applied to the solid-phase synthesis of boranophosphate oligomers.
P-C Bond Formation via Cross-Coupling Strategies
H-phosphonate diesters can participate in palladium-catalyzed cross-coupling reactions with aryl halides, leading to the formation of P-C bonds nih.gov. This transformation, often referred to as the Hirao cross-coupling, provides a route to aryl and heteroaryl phosphonates.
Studies have evaluated different palladium sources and ligands for their efficiency in catalyzing the cross-coupling between aryl halides and H-phosphonate diesters. Palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with ligands such as dppf (1,1′-bis(diphenylphosphino)ferrocene) has been found to be an efficient catalytic system for this reaction. The mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the H-phosphonate and reductive elimination to form the P-C bond fishersci.co.uk.
Studies on Configurational Stability and Stereochemical Outcome
The configurational stability of the phosphorus center in H-phosphonates is a crucial aspect for their application in stereocontrolled synthesis fishersci.atfishersci.pt. Tetracoordinated phosphorus(III) derivatives, including H-phosphonate diesters, are generally considered configurationally stable at room temperature fishersci.at.
Control over Diastereomeric Purity in Oxidative Couplings
Control over the stereochemical outcome and thus the diastereomeric purity is achievable in the oxidative coupling reactions of H-phosphonates. For example, the course of the oxidative coupling of H-phosphonate diesters with amino alcohols, when promoted by iodine, can be controlled by managing the protonation state of the amine function of the amino alcohols. Stereospecific oxidation and oxidative coupling reactions of both H-phosphonate and H-phosphonothioate diesters have been reported, indicating that the stereochemistry at the phosphorus center can be maintained or controlled during these transformations.
Data on stereochemical outcomes in specific reactions:
| Reaction Type | H-Phosphonate Substrate | Conditions | Stereochemical Outcome at Phosphorus | Reference |
| Sulfurization | Dinucleoside H-phosphonate | S₈, DBU, Pyridine | Stereospecific | nih.govontosight.ai |
| P-C Bond Formation (Pd-catalyzed) | Dinucleoside H-phosphonate | Pd(0) catalyst, Aryl halide, Base | Stereospecific | nih.gov |
| Oxidative Coupling with Amino Alcohols | H-phosphonate diesters | Iodine, Amino alcohol, controlled pH | Controlled | |
| Oxidation of H-phosphonothioate diesters | Dinucleoside H-phosphonothioate | 3-H-2,1-benzoxathiol-3-one 1-oxide | Stereospecific (retention) | |
| Oxidative coupling of H-phosphonate diesters | H-phosphonate diesters | Iodine, Ethanol, anhydrous acetonitrile | Stereospecific | |
| Oxidative coupling of H-phosphonothioate diesters | H-phosphonothioate diesters | Iodine, Ethanol, anhydrous acetonitrile | Stereospecific |
Hydrolytic Stability of H-Phosphonate Derivatives
H-phosphonate derivatives, particularly H-phosphonate diesters, exhibit significant susceptibility to hydrolysis, a key aspect of their chemical reactivity. This hydrolytic lability is especially pronounced under basic conditions. psu.eduumich.edu The stability of H-phosphonates is influenced by various factors, including pH, temperature, solvent composition, and the nature of substituents attached to the phosphorus center.
General phosphonate esters are known to undergo hydrolysis under both acidic and basic conditions, leading to the cleavage of the P-O bond. wikipedia.orgnih.gov While cleavage of the P-C bond is more resistant, it can occur under aggressive conditions. wikipedia.org In the context of H-phosphonates, the presence of the P-H bond and the phosphorus atom in the +3 oxidation state contribute to their unique reactivity profile, including their behavior towards hydrolysis.
Studies on the hydrolytic stability of dinucleoside H-phosphonates, relevant as intermediates in oligonucleotide synthesis, have shown that the H-phosphonate linkage is relatively stable in wet organic solvents, as well as under acidic and moderately basic conditions. tandfonline.com However, contact with strong organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or fluoride (B91410) ions can rapidly cleave dinucleoside H-phosphonates. tandfonline.com The rate of hydrolysis in aqueous solutions has been reported and can be influenced by the specific structure of the H-phosphonate. tandfonline.comutupub.fi
The pH of the medium plays a crucial role in the rate of H-phosphonate hydrolysis. The pH-rate profile for the hydrolysis of a dinucleoside H-phosphonate diester has been observed to feature a relatively wide pH-independent region, flanked by regions where the reaction is catalyzed by acid and base. utupub.fi H-phosphonate diesters are notably unstable under aqueous basic conditions, with hydrolysis rates potentially exceeding those of electrically neutral phosphate triesters by a significant factor. psu.eduumich.edu
The nature of substituents on the phosphorus atom also impacts hydrolytic stability. Electronic and steric effects can influence the electrophilicity of the phosphorus center and the stability of potential leaving groups, thereby affecting the hydrolysis rate. For instance, the presence of a vicinal hydroxyl group has been shown to accelerate hydrolysis in certain H-phosphonate derivatives. bas.bg While specific data on "D-A H-PHOSPHONATE)" systems is not extensively detailed in the immediate search results, the principles of how electron-donating (D) and electron-withdrawing (A) substituents influence the electronic density at the phosphorus atom are relevant to understanding their potential effect on hydrolytic susceptibility. Electron-withdrawing groups, for example, can increase the electrophilicity of the phosphorus center, potentially making it more prone to nucleophilic attack by water or hydroxide. diva-portal.org Steric hindrance around the phosphorus center or the ester linkages can decrease the rate of alkaline hydrolysis. nih.gov
Reaction conditions, including temperature and the presence of catalysts, significantly affect the efficiency and rate of hydrolysis. Acidic hydrolysis of phosphonate diesters often requires elevated temperatures and can be carried out using concentrated acids like HCl. nih.govbeilstein-journals.org Microwave irradiation has been demonstrated as an efficient method for the hydrolysis of phosphonate diesters, including acyclic nucleoside phosphonate diesters, using hydrochloric acid under milder conditions and shorter reaction times compared to traditional heating methods. rsc.orgrsc.org
Mechanistically, the hydrolysis of phosphonate esters typically involves a nucleophilic attack on the phosphorus atom. nih.gov In many cases of acid- and base-catalyzed hydrolysis, P-O bond cleavage occurs. nih.gov The specific mechanism can vary depending on the structure of the phosphonate and the reaction conditions. beilstein-journals.org For H-phosphonates, the tautomeric equilibrium between the tetra-coordinate phosphonate form and the tervalent phosphite form can also influence their reactivity, although hydrolysis primarily targets the more electrophilic phosphonate form. psu.eduresearchgate.net
Detailed research findings on hydrolytic stability often involve monitoring the disappearance of the starting H-phosphonate and the formation of hydrolysis products using techniques such as ³¹P NMR spectroscopy. tandfonline.comdiva-portal.org Studies have investigated the stability under various conditions relevant to synthetic procedures, such as those used for removing protecting groups in oligonucleotide synthesis. tandfonline.comumich.edu
The following table summarizes some conditions and observations related to the hydrolytic stability of H-phosphonate derivatives as reported in the literature:
| H-Phosphonate Derivative Example / Class | Conditions | Observed Stability / Reactivity | Source |
| Dinucleoside H-phosphonates | Wet organic solvents, acidic, moderately basic, anhydrous conditions | Relatively stable. tandfonline.com | tandfonline.com |
| Dinucleoside H-phosphonates | Strong organic base (DBU) or fluoride ions | Rapid cleavage. tandfonline.com | tandfonline.com |
| H-Phosphonate diesters | Aqueous basic conditions | High susceptibility to hydrolysis. psu.eduumich.edu | psu.eduumich.edu |
| Dinucleoside H-phosphonate diester | Aqueous solution (pH 0.52–7.25) | Hydrolysis rate shows pH-independent region flanked by acid- and base-catalyzed regions. utupub.fi | utupub.fi |
| Phosphonate diesters | Aqueous HCl solution, microwave irradiation (130-140 °C, 10-30 min) | Efficient hydrolysis to phosphonic acids (high yields). rsc.orgrsc.org | rsc.orgrsc.org |
| Di-tert-butyl phosphonate | TfOH catalyst, room temperature | Dealkylation via isobutene generation, yielding phosphonic acid in good to high yields. acs.org | acs.org |
| Aryl H-phosphonate diesters | Presence of electron-withdrawing groups | More susceptible to hydrolysis. diva-portal.org | diva-portal.org |
| Dinucleoside H-phosphonates | Pyridine in the presence of TMS-Cl (up to 6 equiv DBU, 1 equiv TMS-Cl) | No detectable hydrolysis observed within 2 hours. diva-portal.org | diva-portal.org |
This data highlights that while H-phosphonates can exhibit reasonable stability under certain conditions, they are particularly vulnerable to hydrolysis in the presence of strong bases or under specific acidic and thermal conditions, which is a critical consideration in their synthesis, handling, and application.
Applications of D a H Phosphonates in Complex Molecule Synthesis
Advanced Oligonucleotide Synthesis
The H-phosphonate method offers a distinct approach to oligonucleotide synthesis compared to the more prevalent phosphoramidite (B1245037) chemistry. A key advantage is that phosphate (B84403) protection is often unnecessary when using H-phosphonate monomers. biosearchtech.comgenelink.com The synthesis cycle is generally simpler, involving fewer steps per coupling compared to the phosphoramidite method. umich.edugoogle.com While phosphoramidite chemistry typically requires oxidation after each coupling step, the H-phosphonate diesters formed during coupling are stable, allowing for a single oxidation step at the end of the chain elongation. genelink.comumich.edu This characteristic is particularly beneficial for introducing certain backbone modifications uniformly throughout the oligonucleotide. genelink.com
Synthesis of Oligodeoxyribonucleotides and Oligoribonucleotides
The H-phosphonate method is effective for the synthesis of both oligodeoxyribonucleotides (DNA) and oligoribonucleotides (RNA). umich.edunih.gov The general procedure involves condensing a protected nucleoside H-phosphonate monoester with a nucleoside, typically on a solid support, in the presence of a coupling agent to form a dinucleoside H-phosphonate diester. umich.edunih.gov After the desired chain length is achieved, a single oxidation step converts the internucleoside H-phosphonate functions to phosphodiesters. umich.edu
For oligodeoxyribonucleotide synthesis, deoxynucleoside H-phosphonates have been successfully used to synthesize sequences of considerable length, exceeding 100 bases. google.com The method can be rapid and reagent-efficient. google.com
The H-phosphonate approach is considered particularly well-suited for RNA synthesis. mdpi.com Issues such as double activation and phosphorus acylation, which can be problematic in other methods, are mitigated when using ribonucleosides with a 2'-protecting group. mdpi.com Coupling of ribonucleoside H-phosphonates on a solid support is less sensitive to steric hindrance from the 2'-protecting group compared to coupling ribonucleoside phosphoramidites. mdpi.com This allows for the synthesis of RNA molecules up to 50-60 nucleotides in length in high yields. mdpi.com
Incorporation of Modified Nucleosides and Bases
The versatility of the H-phosphonate method extends to the incorporation of modified nucleosides and bases into oligonucleotides. Oligonucleotides bearing modified heterocyclic bases have been synthesized using this approach. umich.edu Furthermore, the H-phosphonate method can be employed without the need for protection of the nucleobases in some cases, offering an advantage for the synthesis of base-sensitive oligonucleotides. umich.eduacs.orgarkat-usa.org This is in contrast to standard automated synthesis which typically uses protecting groups like benzoyl for cytidine (B196190) and adenosine, and isobutyryl for guanosine, requiring strong alkaline conditions for deprotection that can be detrimental to base-sensitive modifications. arkat-usa.org
Preparation of Specific Internucleotidic Linkage Types for Research
One of the significant strengths of the H-phosphonate method lies in its ability to readily generate a variety of internucleotidic linkage types that may be difficult to obtain using other synthetic methods. biosearchtech.comglenresearch.comdiva-portal.org The H-phosphonate diester intermediate can be converted to different analogs through a single post-assembly reaction. genelink.comumich.edu
Notable examples of internucleotidic linkages accessible via the H-phosphonate method include:
Phosphorothioates: Oxidation with a sulfurizing agent at the end of the synthesis converts the H-phosphonate linkages to phosphorothioates, where a non-bridging oxygen is replaced by sulfur. biosearchtech.comgenelink.comumich.edunih.govbiosearchtech.comdiva-portal.org This is a popular application, including the synthesis of radiolabelled phosphorothioates using radioactive sulfur. biosearchtech.comgenelink.combiosearchtech.comgenelink.com
Phosphoramidates: Oxidation of a polynucleoside H-phosphonate in the presence of amines leads to the corresponding polynucleotide phosphoramidate (B1195095). google.comnih.gov
Phosphotriesters: The H-phosphonate method can also be used to prepare phosphotriester linkages. glenresearch.com
Boranephosphonates: An effective method for synthesizing oligodeoxynucleoside boranophosphates involves an H-phosphonate chain elongation followed by boronation. acs.org This process converts the H-phosphonate to a phosphite (B83602) triester intermediate via silylation, which is then oxidized by a borane-amine complex. acs.org
C-phosphonate internucleotide linkages: Protocols for the synthesis of nucleotide analogs with non-ionic C-phosphonate internucleotide linkages have been developed. diva-portal.org
The ability to perform a single oxidation step at the end of the synthesis makes it easy to produce uniformly modified DNA backbones. genelink.com Furthermore, H-phosphonate diesters have stable stereochemical configurations, and their oxidation or conversion to phosphite triesters can occur stereospecifically, which has been exploited for the synthesis of stereodefined DNA derivatives. mdpi.com
Synthesis of Phosphonate-Containing Biomolecular Analogs for Research Purposes
Beyond standard oligonucleotides, the H-phosphonate methodology is valuable for synthesizing various phosphonate-containing biomolecular analogs. biosearchtech.commdpi.comglenresearch.comfrontiersin.org These analogs are crucial for research purposes, including the study of enzyme mechanisms and the development of potential therapeutic agents. frontiersin.org Compounds with a phosphonate (B1237965) group, characterized by a P-C bond, serve as stable, non-hydrolyzable mimics of natural phosphates. frontiersin.org
Nucleoside Analog Synthesis as Synthetic Targets
Acyclic nucleoside phosphonates (ANPs), which contain a phosphonate group, are a significant class of phosphonate-containing biomolecular analogs. frontiersin.org Syntheses of ANPs can be achieved through several approaches, including the alkylation of nucleobases with phosphonomethoxyalkyl halides or tosylates, and ring-closure reactions of aminoalkylphosphonates. frontiersin.org While the provided information does not explicitly detail the use of D-A H-phosphonates directly as starting materials for all ANP synthesis routes, the broader H-phosphonate chemistry is intrinsically linked to the preparation of phosphonate-containing structures, and nucleoside H-phosphonates can serve as intermediates in the synthesis of various nucleoside phosphate analogs. researchgate.net
Peptidic Phosphorylation on Solid Support
The H-phosphonate method has been successfully applied to the solid-phase phosphorylation of peptides, particularly for incorporating phosphoserine and phosphotyrosine residues. researchgate.netluxembourg-bio.comu-szeged.hu This approach offers an alternative to using pre-phosphorylated amino acid building blocks, which can be challenging to synthesize and purify. u-szeged.hu
Construction of Complex Conjugates and Probes for Chemical Biology Studies
H-phosphonates play a significant role in chemical biology, primarily through their application in the synthesis of modified oligonucleotides and activity-based probes. Nucleoside H-phosphonate monomers, such as dA-H-Phosphonate, dC-H-Phosphonate, dG-H-Phosphonate, and dT-H-Phosphonate, are key building blocks in the H-phosphonate method for oligonucleotide synthesis. fishersci.atontosight.aisigmaaldrich.comfishersci.comfishersci.cafishersci.nonih.govmetabolomicsworkbench.orgnih.govfishersci.com This method allows for the efficient formation of internucleotide linkages and the introduction of various modifications into the oligonucleotide backbone. ontosight.aifishersci.cawikipedia.orgwikipedia.org
The H-phosphonate approach facilitates the synthesis of oligonucleotide analogs like phosphorothioates and boranophosphates, which are important tools in chemical biology research. ontosight.aifishersci.cawikipedia.orgwikipedia.org Furthermore, H-phosphonate chemistry can be utilized to incorporate diverse functionalities, including biotin, fluorescent markers, G4-stabilizing ligands, and azido (B1232118) groups, into oligonucleotides. uni.lu These modified oligonucleotides serve as complex conjugates and probes for various biological studies, such as fluorescence-based imaging and pull-down experiments, enabling the investigation of biological targets and pathways. uni.lu
Beyond nucleic acids, phosphonate and phosphinate esters derived from H-phosphonates have been developed as reactive electrophiles for activity-based probes targeting enzymes like serine proteases. fishersci.comuni.lu These probes covalently label the active site of enzymes, providing valuable tools for studying enzyme activity and function in complex biological systems. fishersci.comuni.lu
Utilization as Versatile Synthetic Intermediates
H-phosphonate derivatives are recognized as versatile synthetic intermediates for the preparation of a broad spectrum of organophosphorus compounds. wikidata.orgfishersci.caumweltprobenbank.de Their utility stems from key characteristics, including tautomeric equilibria, high electrophilicity, configurational stability at the phosphorus center, and facile oxidation to phosphorus(V) compounds. wikidata.orgfishersci.ca These properties enable their application in numerous important synthetic transformations.
H-phosphonates serve as starting materials in various named reactions, such as the Kabachnik–Fields, aza-Pudovik, and Pudovik reactions, which are widely used for the synthesis of alpha-aminophosphonates and alpha-hydroxyphosphonates. umweltprobenbank.deherts.ac.ukwikipedia.org They are also precursors for the synthesis of bisphosphonates and phosphoramidates, classes of compounds with significant biological activities. wikidata.orgumweltprobenbank.dewikipedia.org The development of new synthetic routes to H-phosphonate diesters, including methods that avoid the use of phosphorus trichloride (B1173362), further underscores their importance as key intermediates in the production of various organophosphorus compounds, including industrially relevant ones like glyphosate. nih.gov
Precursors for Chirally Defined Organophosphorus Compounds
The synthesis of chirally defined organophosphorus compounds is a significant area where H-phosphonates demonstrate their value as precursors. The phosphorus center in H-phosphonates exhibits configurational stability, a crucial feature for controlling stereochemistry during synthetic transformations. wikidata.orgfishersci.cawikidata.org This property allows for their effective use in the stereospecific synthesis of P-chiral phosphorus compounds. wikidata.orgwikidata.org
H-phosphonates are employed in the preparation of P-chiral nucleoside phosphorothioates, phosphoroselenoates, and phosphoramidates. wikidata.org Furthermore, H-P species incorporating chiral auxiliaries derived from readily available alcohols like menthol, TADDOL, and BINOL are utilized in asymmetric synthesis. fishersci.atuni.lu These chiral H-phosphonate derivatives enable the stereoselective formation of both C-stereogenic and P-stereogenic organophosphorus compounds, providing access to complex molecules with defined absolute configurations. fishersci.atuni.lu
Building Blocks for Functional Materials Research
H-phosphonates and compounds derived from them find applications in the field of functional materials research. Vinyl phosphorus compounds, which can be synthesized through the addition of H-phosphonates to alkynes, are noted for their utility in functional materials. This reaction provides a method for incorporating vinylphosphonate (B8674324) moieties into molecular structures.
While direct use of H-phosphonates solely as "building blocks" for bulk functional materials might be limited compared to their role as synthetic intermediates, their ability to form key organophosphorus structures is relevant. For instance, poly(alkylene H-phosphonate)s and poly(alkylene phosphate)s, which can be synthesized via H-phosphonate chemistry, have been explored as promising biodegradable polymer-carriers for drug delivery applications. umweltprobenbank.de The versatility of H-phosphonate chemistry in creating diverse organophosphorus structures suggests potential for the development of new organophosphorus-based functional materials.
Advanced Characterization and Analytical Methodologies in D a H Phosphonate Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods play a vital role in determining the molecular structure of H-phosphonates and observing their behavior during chemical transformations. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Phosphorus-31 (³¹P) NMR, is indispensable due to the presence of the phosphorus atom.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR spectroscopy is a powerful tool for the characterization of phosphorus-containing compounds like H-phosphonates. The phosphorus nucleus is 100% naturally abundant and is NMR active, providing direct information about the phosphorus environment. researchgate.net H-phosphonates typically exhibit characteristic signals in the ³¹P NMR spectrum, often appearing as doublets due to the direct coupling between the phosphorus nucleus and the hydrogen atom (P-H). The one-bond phosphorus-proton coupling constant (¹JPH) is a key diagnostic feature, usually falling in the range of 600-800 Hz. arkat-usa.orgpsu.edu The chemical shift (δ) of the ³¹P signal is also highly informative, being sensitive to the electronic environment around the phosphorus atom and the nature of the substituents. rsc.orgutupub.firsc.org
Table 1: Representative ³¹P NMR Chemical Shifts and Coupling Constants for Selected H-Phosphonates
| Compound Type | δ (ppm) | ¹JPH (Hz) | Solvent | Reference |
| Nucleoside 5'-H-phosphonate | 4.57-4.93 | 616-622 | CDCl₃ | arkat-usa.org |
| Dimethyl (4-chloroquinolin-2-yl)phosphonate | 11.9 | - | CDCl₃ | rsc.org |
| Dimethyl (3-bromoquinolin-2-yl)phosphonate | 11.7 | - | CDCl₃ | rsc.org |
| Dimethyl (6-chloroquinolin-2-yl)phosphonate | 12.8 | - | CDCl₃ | rsc.org |
| Dimethyl (6-bromoquinolin-2-yl)phosphonate | 12.8 | - | CDCl₃ | rsc.org |
| Ethyl H-phosphonate anion | ~4.0-4.5 | - | CDCl₃/d₃-acetonitrile | rsc.org |
| Protected H-phosphonate diesters (ribonucleoside) | -1.5 to 1.5 | - | Various | tandfonline.com |
Note: The absence of a ¹JPH value indicates that the provided data might be for phosphonate (B1237965) diesters or other phosphorus(V) compounds derived from H-phosphonates, or that the coupling was not reported.
Monitoring Reaction Progress and Intermediate Detection
³¹P NMR is extensively used to monitor chemical reactions involving H-phosphonates in real-time. By acquiring spectra at different time points, researchers can track the consumption of starting materials, the appearance and disappearance of intermediates, and the formation of products. researchgate.netmagritek.com The distinct ³¹P chemical shifts of different phosphorus-containing species allow for their clear identification and quantification within the reaction mixture. rsc.org
For example, in the synthesis of nucleoside 5'-H-phosphonates using Mitsunobu reaction conditions, ³¹P NMR analysis was crucial for optimizing reaction parameters such as reactant ratios, solvents, and bases to achieve quantitative formation of the desired product and assess its purity. arkat-usa.orgumich.edu Changes in the ³¹P NMR spectra indicated the progress of the phosphonylation reaction and the sensitivity of the reaction outcome to experimental conditions. arkat-usa.orgumich.edu Similarly, ³¹P NMR has been used to monitor the formation of H-phosphonate diesters and identify reactive intermediates like mixed anhydrides and acyl silyl (B83357) phosphites in oligonucleotide synthesis. psu.edursc.orgman.poznan.pl
Stereochemical Assignment via ³¹P NMR
H-phosphonate diesters can exist as stereoisomers (diastereomers) when the phosphorus atom becomes a chiral center, typically upon conversion to a tetracoordinate phosphorus(V) compound or when attached to chiral groups. ³¹P NMR spectroscopy is a valuable technique for distinguishing and assigning the absolute configuration at the phosphorus center in such cases. tandfonline.comnih.govtandfonline.comnih.gov
Studies on the stereochemistry of internucleotide bond formation by the H-phosphonate method have utilized ³¹P NMR to analyze the diastereomeric mixtures of H-phosphonate diesters and their corresponding phosphorothioates. tandfonline.comtandfonline.comnih.gov The R P and S P diastereomers often exhibit different ³¹P chemical shifts, allowing for the determination of diastereomeric ratios by integration of the respective signals. tandfonline.com While a correlation between absolute configuration and chemical shift is often observed, factors such as nucleotide sequence, solvent composition, and temperature can influence the relative positions of the resonances. tandfonline.com
Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy
In addition to ³¹P NMR, standard ¹H and ¹³C NMR spectroscopy provide complementary information essential for the complete structural characterization of H-phosphonates. nih.gov ¹H NMR spectra reveal the presence and environment of hydrogen atoms, including the characteristic P-H proton signal which appears as a doublet with the same large coupling constant observed in the ³¹P NMR spectrum. utupub.firsc.org Analysis of the chemical shifts and coupling patterns of other protons in the molecule allows for the confirmation of the organic backbone and substituents. arkat-usa.orgutupub.firsc.orgmdpi.comchemicalbook.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the H-phosphonate molecule. nih.gov The presence of phosphorus can lead to coupling between the phosphorus nucleus and nearby carbon atoms, resulting in characteristic splitting patterns (e.g., doublets) in the ¹³C NMR spectrum. rsc.orgrsc.org The magnitude of these coupling constants (e.g., ¹JP-C, ²JP-C, ³JP-C) can provide further insights into the connectivity and conformation of the molecule. rsc.orgrsc.org
Table 2: Representative ¹H and ¹³C NMR Data for Selected H-Phosphonates/Derivatives
| Compound Example | NMR Type | Key Signals (δ ppm) | Coupling Constants (Hz) | Solvent | Reference |
| 3'-O-(4,4-Dimethoxytrityl)thymidin-5'-yl H-phosphonate, triethylammonium (B8662869) salt | ¹H | 6.75 (d, P-H), 7.14-7.46 (m, Ar), 6.48 (m, H1'), 1.91 (s, 5CH₃) | ¹JP-H = 614.9 | CDCl₃ | arkat-usa.org |
| ¹³C | 164.1, 158.8, 150.8, 145.3 (aromatic/heterocyclic), 87.7, 87.3, 86.3 (sugar) | ³JPOCC = 8.0 (C4'), ³JPOC = 3.9 (C5') | CDCl₃ | arkat-usa.org | |
| Dimethyl (4-chloroquinolin-2-yl)phosphonate | ¹H | 8.21-8.24 (m), 8.03 (dd), 7.82-7.77 (m), 7.70 (t), 3.91 (d, OCH₃) | J = 5.4, 2.1, 11.1 | CDCl₃ | rsc.org |
| ¹³C | 151.76 (d, C-P), 149.07 (d), 143.46 (d), 123.58 (d), 53.86 (d, OCH₃) | J = 226.3 (C-P), 27.4, 17.6, 27.5, 6.2 (OCH₃) | CDCl₃ | rsc.org | |
| Diethyl (4-methylbenzyl)phosphonate | ¹H | 7.20-7.09 (m, Ar), 4.01 (m, OCH₂), 3.11 (d, CH₂-P), 2.32 (d, CH₃), 1.24 (t, CH₃) | J = 21.4 (CH₂-P), 7.0 | CDCl₃ | rsc.org |
| ¹³C | 136.5 (d), 129.7 (d), 129.3 (d), 128.5 (d), 62.1 (d, OCH₂), 33.4 (d, CH₂-P), 16.5 (d, CH₃) | JP-C = 3.7, 6.6, 3.1, 9.0, 6.7 (OCH₂), 138.5 (CH₂-P), 6.0 (CH₃) | CDCl₃ | rsc.org |
Mass Spectrometry (MS) in Molecular Characterization
Mass spectrometry is a powerful analytical technique for determining the molecular weight and obtaining structural information through fragmentation patterns. rsc.org Electrospray ionization mass spectrometry (ESI-MS), particularly high-resolution mass spectrometry (HRMS), is commonly used for the analysis of H-phosphonates and their derivatives. arkat-usa.orgrsc.orgutupub.fimdpi.com
ESI-MS can provide accurate mass measurements of the intact molecule, often as protonated or deprotonated ions ([M+H]⁺ or [M-H]⁻), which helps confirm the molecular formula. arkat-usa.orgrsc.orgmdpi.com Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, yielding characteristic fragment ions. Analysis of these fragmentation pathways provides valuable structural information, aiding in the identification and characterization of the compound. nih.govthermofisher.com For instance, MS/MS has been used to study the fragmentation of d4T H-phosphonate and distamycin conjugates, revealing key cleavage patterns. nih.gov
Chromatographic and Separation Techniques for Research Samples
Chromatographic techniques are essential for the purification of H-phosphonates synthesized in research settings and for the separation of mixtures, including diastereoisomers. Column chromatography, typically using silica (B1680970) gel as the stationary phase, is a standard method for purifying H-phosphonate products from reaction mixtures. arkat-usa.orgmdpi.comoup.comrsc.org The choice of mobile phase depends on the polarity of the H-phosphonate and other components in the mixture, often involving gradients of polar solvents like methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297). arkat-usa.orgmdpi.comoup.com
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is widely used for the analysis and purification of H-phosphonates, especially in the context of nucleoside H-phosphonates and oligonucleotides. acs.orgnih.gov HPLC offers higher resolution and efficiency compared to traditional column chromatography, enabling the separation of closely related compounds, including diastereoisomers. nih.gov Studies have demonstrated the effectiveness of reversed-phase HPLC for the fast separation of antiviral nucleoside H-phosphonate diastereoisomers using optimized mobile phase compositions and column temperatures. nih.gov The combination of HPLC with mass spectrometry (LC-MS) provides a powerful hyphenated technique for the separation, detection, and identification of H-phosphonates and their impurities. thermofisher.comnih.gov
These analytical and chromatographic techniques, often used in combination, are fundamental to the research and development involving H-phosphonates, enabling the synthesis, characterization, and application of these important compounds.
Subject:
This article focuses on the advanced characterization and analytical methodologies employed in the study of D-A H-phosphonates, primarily in the context of modified oligonucleotides. While the term "D-A H-Phosphonate" can be interpreted in various ways, given the analytical techniques specified (HPLC, PAGE, X-ray Crystallography), this discussion will center on deoxyadenosine (B7792050) (D-A) containing compounds, particularly oligonucleotides, synthesized or modified using H-phosphonate chemistry. H-phosphonate chemistry is a well-established method for oligonucleotide synthesis and the introduction of various backbone modifications, such as phosphorothioates and phosphoramidates.
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X-ray Crystallography for Solid-State Structure Determination (if applicable to D-A H-Phosphonates)
For example, X-ray crystallography has been used to characterize oligonucleotides with phosphoroselenolate linkages, which can be introduced via H-phosphonate chemistry rsc.org. These studies showed that such modifications can be incorporated into DNA duplexes with minimal perturbation of the backbone structure rsc.org. Crystal structures can also reveal the location and nature of interactions, such as hydrogen bonds, involving modified backbones or bases oup.com.
While direct crystal structures of oligonucleotides containing the intact H-phosphonate diester linkage might be less common due to its reactive nature as an intermediate, crystallography of stable derivatives provides valuable structural context for research involving H-phosphonate chemistry in nucleic acid modification. The technique contributes to understanding the structural consequences of introducing non-native linkages into nucleic acids, which is essential for the rational design of modified oligonucleotides with desired properties.
Data obtained from X-ray crystallography includes electron density maps, atomic coordinates, and derived structural parameters like bond lengths, angles, and torsion angles. This data allows for the visualization and analysis of the molecule's precise 3D structure in the crystalline state.
Theoretical and Computational Studies of D a H Phosphonates
Quantum Chemical Calculations on Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely applied to investigate the structural features and reactivity of H-phosphonates. These methods allow for the prediction of stable geometries, energy landscapes, and the characterization of transition states involved in chemical transformations.
Density Functional Theory (DFT) for Tautomeric Equilibria and Reaction Pathways
DFT is a powerful tool for studying the tautomeric equilibria of H-phosphonates. H-phosphonates are known to exist in a prototropic equilibrium between the tetracoordinated pentavalent P=O form and the trivalent P-OH form mdpi.comnih.govresearchgate.net. The relative stability of these tautomers significantly influences the reactivity of the compound mdpi.comnih.gov. Computational studies using various DFT methods can determine the energy difference between these tautomeric forms and the energy barriers for their interconversion mdpi.comnih.gov. Substituent effects on the phosphorus atom have been shown to play a significant role in shifting this equilibrium; electron-donating substituents tend to favor the pentavalent form, while electron-withdrawing substituents can stabilize the trivalent form mdpi.com.
DFT calculations are also instrumental in elucidating the mechanisms and reaction pathways of reactions involving H-phosphonates researchgate.netrsc.orgconicet.gov.ar. By identifying intermediates and transition states along a reaction coordinate, DFT can provide detailed information about the energy profile and the feasibility of different reaction channels researchgate.netrsc.orgconicet.gov.ar. For instance, DFT studies have been used to investigate the mechanisms of phosphonation reactions and palladium-catalyzed coupling reactions involving H-phosphonates, revealing key steps such as nucleophilic attack and proton transfer researchgate.netrsc.orgconicet.gov.arnih.gov.
Investigation of Electronic Structure and Bonding
Computational methods enable a detailed analysis of the electronic structure and bonding within D-A H-phosphonates. This includes examining atomic charges, bond orders, molecular orbitals, and electron density distribution mdpi.comrsc.org. Understanding the electronic properties is essential for rationalizing the reactivity and physical properties of these compounds. For example, the nature of the P-H bond and the polarity of the P=O or P-OH group can be characterized through these calculations mdpi.com. The influence of donor and acceptor substituents on the electron distribution around the phosphorus center and other parts of the molecule can provide insights into their activating or deactivating effects in reactions mdpi.com. DFT calculations have been used to study the electronic effects of substituents on the tautomeric stability of H-phosphonates mdpi.com. Investigations into the electronic structure can also help explain non-covalent interactions, such as hydrogen bonding, which can significantly influence the behavior of H-phosphonates rsc.orgrsc.org.
Prediction of Stereochemical Outcomes and Selectivity
Quantum chemical calculations can be employed to predict the stereochemical outcomes and selectivity of reactions involving H-phosphonates. By calculating the energies of transition states leading to different stereoisomers, computational methods can determine the energetically most favorable pathway and thus predict the major product nih.gov. This is particularly valuable in asymmetric synthesis or reactions where multiple stereocenters are formed. DFT studies have been applied to understand the selectivity observed in reactions utilizing H-phosphonates as nucleophiles, such as palladium-catalyzed propargylic substitution, where calculations helped explain the preference for allenylphosphonate products nih.gov. Analyzing the steric and electronic interactions in the transition states provides a basis for understanding and potentially controlling the stereochemical course of these reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful technique for exploring the conformational landscape of molecules and their interactions in dynamic environments. While not as extensively highlighted in the provided search results specifically for D-A H-phosphonates, MD simulations can provide valuable insights into their behavior in solution or in complex biological systems. MD can be used to study the flexibility and preferred conformations of H-phosphonate molecules, especially those with flexible alkyl chains or complex structures. Furthermore, MD simulations can model intermolecular interactions, such as solvation, aggregation, or binding to other molecules, providing information about the dynamics and stability of these interactions. This is particularly relevant for understanding how D-A H-phosphonates might behave in different solvent environments or when interacting with reaction partners or catalytic species.
Elucidation of Reaction Mechanisms and Transition States
Computational methods are indispensable for the detailed elucidation of reaction mechanisms involving H-phosphonates. By locating and characterizing transition states, computational studies can provide activation energies and reaction free energies, which are crucial for understanding reaction rates and feasibility nih.govresearchgate.netrsc.org. DFT calculations allow for the mapping of the potential energy surface, identifying intermediates and the transition states connecting them nih.govresearchgate.netrsc.org. This provides a step-by-step picture of how a reaction proceeds at the molecular level. Studies have utilized DFT to investigate the mechanisms of various reactions of H-phosphonates, including phosphonation of heteroaryl N-oxides and hydrophosphorylation of alkynes, detailing the roles of catalysts and the nature of bond breaking and formation in the transition states researchgate.netrsc.orgconicet.gov.ar. The analysis of vibrational frequencies at transition states confirms their nature and provides information about the reaction coordinate.
Future Directions and Emerging Research Avenues in D a H Phosphonate Chemistry
Development of Novel D-A H-Phosphonate Reagents and Synthons
A primary focus of ongoing research is the design and synthesis of new H-phosphonate reagents that offer enhanced reactivity, stability, or functionality. These novel synthons are engineered to overcome the limitations of traditional reagents and to streamline the synthesis of complex phosphorus-containing molecules.
One key area of development involves the use of highly reactive H-phosphonate diesters. For instance, reagents like bis(1,1,1,3,3,3-hexafluoro-2-propyl)phosphonate and bis(2,2,2-trifluoroethyl)phosphonate serve as effective phosphonylating agents due to the electron-withdrawing nature of their ester groups, which act as good leaving groups. springernature.com Another important reagent, diphenyl H-phosphonate (DPHP), features two phenyl groups that increase the electrophilicity of the phosphorus center, facilitating rapid transesterification with alcohols, including nucleosides. springernature.comnih.gov
Researchers are also exploring alternative precursors to traditional H-phosphonates. A notable advancement is the use of hypophosphorous acid as an inexpensive and atom-economical starting material to prepare H-phosphonate monoesters through a catalytic transfer hydrogenation process. nih.gov This method represents a more environmentally friendly approach to generating these crucial intermediates. nih.gov Similarly, Bis(2,2,2-trifluoroethyl) Phosphonate (B1237965) has been identified as a convenient precursor for synthesizing various H-phosphonates via transesterification. nih.gov
Furthermore, specialized reagents have been developed for specific applications, particularly in nucleoside chemistry. Pyro-H-phosphonate, for example, is a useful, albeit slow-acting, monofunctional phosphonylating agent that can be prepared rapidly and stored as a stock solution. springernature.comnih.gov This reagent has been instrumental in the synthesis of other synthons, such as 9-fluorenemethyl H-phosphonate. nih.gov
| Reagent/Precursor | Key Features | Primary Application | Reference |
|---|---|---|---|
| Hypophosphorous Acid (H3PO2) | Inexpensive, atom-economical precursor | Catalytic synthesis of H-phosphonate monoesters | nih.gov |
| Diphenyl H-phosphonate (DPHP) | Highly electrophilic phosphorus center | Rapid transesterification with alcohols/nucleosides | springernature.comnih.gov |
| Bis(2,2,2-trifluoroethyl)phosphonate | Trifluoroethyl groups are good leaving groups | Precursor for various H-phosphonate diesters | springernature.comnih.gov |
| Pyro-H-phosphonate | Stable, monofunctional phosphonylating agent | Synthesis of nucleoside H-phosphonates | springernature.comnih.gov |
Exploration of New Catalytic Systems for H-Phosphonate Transformations
The development of innovative catalytic systems is revolutionizing H-phosphonate transformations, enabling reactions that were previously inefficient or impossible. Research is focused on discovering catalysts that offer higher yields, greater selectivity, and milder reaction conditions.
Transition metal catalysis remains a fertile ground for innovation. Palladium-based catalysts, such as Pd/C and Pd(OAc)₂, are effective for cross-coupling reactions, including the formation of P-O and P-C bonds. nih.govvapourtec.com For instance, a Pd(0)-catalyzed reaction of propargylic derivatives with phosphorus nucleophiles yields allenylphosphonates with defined stereochemistry. vapourtec.com Nickel-based catalysts, like Ni/Al₂O₃-SiO₂, are also being used for P-O bond formation, while other nickel systems facilitate electrochemical cross-coupling of aryl bromides with dialkyl phosphites. nih.govvapourtec.com
Copper-catalyzed reactions have emerged as a mild and efficient method for various transformations. A Cu₂O/1,10-phenanthroline system catalyzes the addition of H-phosphonate dialkyl esters to boronic acids to form aryl phosphonates. vapourtec.com Other copper catalysts promote the aerobic oxidative phosphorylation of aryl acrylic acids. vapourtec.com
Beyond palladium, nickel, and copper, other metals are showing promise. Manganese(III) acetate (B1210297) has been used to promote the oxidative phosphonylation of N,N-dimethylenaminones with H-phosphonates. vapourtec.com Zirconium-based catalysts, particularly zirconium phosphonates, have been shown to be effective in reduction reactions, such as the catalytic transfer hydrogenation of ethyl levulinate. frontiersin.org In addition, nano-catalysts, such as γ-Fe₂O₃-pyridine based systems, are being developed for phospha-Michael additions, offering rapid reactions at room temperature. vapourtec.com
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Pd/C, Pd(OAc)₂/Xantphos | P-O Bond Formation, Cross-Coupling | High efficiency, rapid reactions (microwave) | nih.govvapourtec.com |
| Ni/Al₂O₃-SiO₂, Ni-electrochemical | P-O Bond Formation, Cross-Coupling | Inexpensive, effective for P-C bond formation | nih.govvapourtec.com |
| Cu₂O/1,10-phenanthroline, CuCl | P-Arylation, P-C Bond Formation | Mild conditions, short reaction times | vapourtec.comumich.edu |
| Mn(OAc)₃ | Oxidative Phosphonylation | Mild conditions, broad substrate scope | vapourtec.com |
| Zirconium Phosphonates | Catalytic Transfer Hydrogenation | Efficient for reduction without external H₂ | frontiersin.org |
| Nano γ-Fe₂O₃-Pyridine | Phospha-Michael Addition | Rapid, green protocol, room temperature | vapourtec.com |
Integration of H-Phosphonate Chemistry with Flow Chemistry and Automated Synthesis
The integration of H-phosphonate chemistry with continuous flow and automated synthesis platforms represents a significant leap forward in efficiency, safety, and scalability. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch reactor, offers precise control over parameters like temperature, pressure, and residence time. lew.roacs.org This technology is particularly advantageous for managing highly exothermic reactions and handling hazardous reagents safely. rsc.orgwikipedia.org
A prime example of this integration is the continuous synthesis of hydroxymethyl phosphonates in a microfluidic reactor. lew.ro This approach overcomes the challenges of strong heat release and by-product formation associated with traditional batch synthesis, resulting in higher yields (>94%) and purity (>99%) with reduced waste. lew.ro The ability to scale up production by parallelizing reactors without amplification effects is a key benefit of this method. lew.ro Flow reactors have also been developed for the synthesis of phosphonate-based materials, such as a new porous metal phosphonate, demonstrating the versatility of this technology. mit.edu
Automation is another key driver of future H-phosphonate chemistry. The synthesis of oligonucleotides via the H-phosphonate method, which involves a repetitive cycle of deprotection and coupling steps, is a process well-suited for automation. umich.edumit.edu This has been realized in automated solid-phase synthesizers for decades. umich.edu More recently, custom-designed automated fast-flow instruments have been developed for the rapid synthesis of related compounds like phosphorodiamidate morpholino oligomers (PMOs), enabling same-day synthesis that previously took weeks. researchgate.net The combination of computer-aided synthesis planning with automated, modular continuous-flow platforms is poised to further accelerate the discovery and production of complex molecules derived from H-phosphonate chemistry. nih.gov
Expansion of Applications in Chemical Biology Tool Development (excluding direct therapeutic use)
H-phosphonate chemistry is a powerful engine for the creation of sophisticated molecular tools to probe biological systems. By enabling the synthesis of modified biopolymers and other analogs, this chemistry provides researchers with unique instruments to investigate enzymatic mechanisms, map molecular interactions, and study cellular processes.
A major application lies in the synthesis of modified oligonucleotides. The H-phosphonate method allows for the introduction of non-natural linkages that can confer specific properties. researchgate.net For example, oligonucleotides containing pyridylphosphonate internucleotide bonds have been synthesized to study hybridization properties and resistance to enzymatic degradation. rsc.org These analogs serve as tools to understand the fundamental principles of nucleic acid recognition and stability. Similarly, boranephosphonates and metallophosphonates, accessible through H-phosphonate synthons, can be incorporated into DNA and RNA to probe their structure and function. researchgate.net
Beyond nucleic acids, H-phosphonate derivatives are used to create analogs of biologically important phosphates. These compounds can act as probes for investigating the mechanisms of enzymatic reactions. mit.edu For instance, phosphonate-phosphates, which contain two different phosphorus centers, can be designed to release specific molecules upon enzymatic cleavage, allowing for the study of enzyme activity. nih.gov Recently developed Phosphoramide N-benzimidazole oligonucleotides (PABAOs) are another class of derivatives with potential as tools for analyzing enzyme activity and mapping DNA-protein interactions. These applications underscore the expanding role of H-phosphonate chemistry in providing custom-designed molecules for fundamental biological research.
Advanced Mechanistic Studies on Complex H-Phosphonate Reactions
A deeper understanding of the reaction mechanisms governing H-phosphonate transformations is crucial for the rational design of new synthetic methods and catalysts. Advanced mechanistic studies, combining computational and experimental approaches, are shedding light on the complex behavior of these phosphorus compounds.
A central topic of investigation is the prototropic tautomeric equilibrium between the pentavalent P(V) phosphonate form (>P(O)H) and the trivalent P(III) phosphite (B83602) form (>POH). Quantum chemical computations, particularly Density Functional Theory (DFT), have revealed that this equilibrium is highly sensitive to the electronic nature of the substituents on the phosphorus atom and the polarity of the solvent. mit.edu Electron-donating groups favor the P(V) tautomer, while electron-withdrawing groups shift the equilibrium towards the P(III) form. These computational studies help explain the dual reactivity of H-phosphonates as both electrophiles and nucleophiles. nih.gov
Kinetic studies are also providing critical insights. The mechanism of the widely used condensation step in oligonucleotide synthesis, promoted by activators like pivaloyl chloride, has been investigated in detail. These studies have identified key reactive intermediates, such as the mixed phosphonic-carboxylic anhydride (B1165640) and subsequent pyridinium (B92312) adducts, and have clarified the role of nucleophilic catalysis by bases like pyridine. springernature.com Understanding the formation and reactivity of these intermediates is essential for optimizing reaction conditions and minimizing side reactions. Mechanistic investigations into more complex transformations, such as the phosphonate-phosphate rearrangement, are also underway, revealing the intricate pathways that govern the formation of these unique structures. nih.gov
Q & A
Q. What are the standard spectroscopic techniques for characterizing D-A H-Phosphonate, and how should data be interpreted?
- Methodological Answer : Characterization typically involves NMR to confirm phosphonate group integrity (δ = 0–30 ppm for H-phosphonates) and FTIR for P=O stretching (1230–1250 cm). Mass spectrometry (HRMS) validates molecular weight. Cross-reference data with synthetic protocols to identify impurities (e.g., hydrolysis byproducts). Always include raw spectra in supplementary materials for peer validation . Example Table:
| Technique | Key Peaks/Data | Common Pitfalls |
|---|---|---|
| NMR | δ 15–25 ppm (H-phosphonate) | Overlapping signals due to oxidation |
| FTIR | 1240 cm (P=O) | Moisture interference in KBr pellets |
Q. How can researchers ensure reproducibility in D-A H-Phosphonate synthesis?
- Methodological Answer : Document reaction parameters (solvent purity, temperature gradients, catalyst batch) in detail. Use controlled atmosphere techniques (e.g., Schlenk line) to prevent oxidation. Validate reproducibility via triplicate experiments with statistical analysis (e.g., % yield ± SD). Share full synthetic procedures in open-access repositories, adhering to journal guidelines for supplementary data .
Advanced Research Questions
Q. What experimental design frameworks are optimal for optimizing D-A H-Phosphonate reaction conditions?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate multifactorial interactions (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify maxima/minima in yield or selectivity. For example, a Central Composite Design (CCD) can reduce the number of trials while capturing nonlinear relationships. Tools like JMP or Minitab facilitate analysis, but ensure raw data is archived for auditability .
Q. How should conflicting data on D-A H-Phosphonate’s catalytic efficiency be resolved?
- Methodological Answer : Conduct a meta-analysis of published studies, stratifying by variables like substrate scope or reaction scale. Use statistical tests (ANOVA, Tukey’s HSD) to identify outliers. If contradictions persist, propose controlled collaborative studies via open-science platforms to isolate variables (e.g., trace metal contaminants in catalysts). Transparently report null results to avoid publication bias .
Q. What strategies validate the mechanistic role of D-A H-Phosphonate in asymmetric catalysis?
- Methodological Answer : Combine kinetic isotope effects (KIE) and computational modeling (DFT) to probe transition states. Use NMR in situ to track intermediate formation. For example, a KIE >1.0 suggests bond-breaking in the rate-determining step. Cross-validate with stereochemical outcomes (e.g., enantiomeric excess via chiral HPLC) to confirm mechanistic pathways .
Data Integrity & Literature Review
Q. How can systematic reviews address gaps in D-A H-Phosphonate applications?
- Methodological Answer : Follow PRISMA guidelines to screen literature across PubMed, SciFinder, and Web of Science. Use Boolean queries: ("D-A H-Phosphonate" AND (catalysis OR "drug delivery")). Code studies for themes (e.g., "biomedical applications") and critically appraise methodologies using tools like AMSTAR-2. Highlight understudied areas (e.g., toxicity profiling) as future research priorities .
Q. What ethical considerations apply when publishing D-A H-Phosphonate data?
- Methodological Answer : Disclose all funding sources and conflicts of interest. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use plagiarism detection software (e.g., iThenticate) pre-submission. For human cell line studies, include IRB approval details and cytotoxicity data .
Research Question Formulation
Q. How can the PICO framework refine hypotheses about D-A H-Phosphonate’s biological activity?
- Methodological Answer : Define:
- P : Target organism/cell line (e.g., E. coli vs. mammalian cells).
- I : D-A H-Phosphonate concentration/dosing regimen.
- C : Comparator (e.g., commercial antibiotics).
- O : Measurable outcomes (e.g., MIC values, apoptosis markers).
Use this structure to design dose-response assays and minimize confounding variables .
Contradiction & Uncertainty Management
Q. What statistical methods resolve uncertainties in D-A H-Phosphonate’s stability studies?
- Methodological Answer : Apply time-series analysis to degradation data (e.g., Arrhenius plots for thermal stability). Use Monte Carlo simulations to model uncertainty intervals. Report confidence levels (95% CI) for shelf-life predictions. Publish negative results (e.g., hydrolysis under ambient conditions) to inform storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
